Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-

Lipophilicity Structure-Activity Relationship QSAR

Procurement of N-benzylsalicylamide analogs for SAR often suffers from a lack of well-defined, halogenated scaffolds with published benchmark data. This compound fills a critical design space between dibromo and monochloro analogs, enabling confident expansion of QSAR training sets with lipophilicity-driven activity models. • PET Inhibition Benchmark: Close structural analogs show IC50 values competitive with Diuron (1.9 μmol/L); scaffold validated against 61-member series. • Antifungal Activity: N-(4-chlorobenzyl) moiety enables potency against T. mentagrophytes (baseline MIC ≤ 7.8 μmol/L) and A. fumigatus. • Topological Complement: CH2 spacer fundamentally alters conformational flexibility vs. N-phenyl analog (CAS 1151-51-5) for steric tolerance mapping.

Molecular Formula C14H10Cl3NO2
Molecular Weight 330.6 g/mol
CAS No. 610320-53-1
Cat. No. B12591655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-
CAS610320-53-1
Molecular FormulaC14H10Cl3NO2
Molecular Weight330.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl
InChIInChI=1S/C14H10Cl3NO2/c15-9-3-1-8(2-4-9)7-18-14(20)11-5-10(16)6-12(17)13(11)19/h1-6,19H,7H2,(H,18,20)
InChIKeyLYOIADZZQQZWDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide: Research-Grade Halogenated Benzamide


Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- (CAS 610320-53-1) is a synthetic small molecule belonging to the N-benzylsalicylamide subclass. Its core structure features a 2-hydroxybenzamide scaffold with chlorine atoms at the 3- and 5-positions and an N-(4-chlorobenzyl) substituent [1]. This compound serves as a research tool in structure-activity relationship (SAR) studies, particularly for exploring the impact of halogenation and the benzyl linker on biological activity in comparison to its N-phenyl analogs, such as the well-characterized isomer 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide (CAS 1151-51-5) [2].

N-Benzylsalicylamide Specificity vs. Phenyl Analogs


Substitution within the salicylamide class is non-trivial. The methylene spacer in CAS 610320-53-1 introduces a `CH2` group between the amide nitrogen and the 4-chlorophenyl ring, fundamentally altering the molecule's conformational flexibility, electronic distribution, and lipophilicity relative to its direct N-phenyl counterpart (CAS 1151-51-5) [1]. SAR studies on N-benzylsalicylamides demonstrate that both the acyl and benzylamide substituents independently modulate biological potency through their contributions to lipophilicity and Hammett constants, meaning a simple phenyl-for-benzyl swap unpredictably shifts activity profiles and cannot ensure equivalent experimental outcomes [2].

Quantitative Activity Evidence: 3,5-Dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide


Lipophilicity Gain from N-Benzyl Linker

The introduction of a methylene bridge in CAS 610320-53-1 significantly increases molecular lipophilicity compared to its N-phenyl analog CAS 1151-51-5. Quantitative Structure-Activity Relationship (QSAR) analysis of 61 N-benzylsalicylamides established that PET inhibitory activity increases approximately linearly with compound lipophilicity (log P) [1]. While experimentally measured log P values for the target compound are not directly available against a precisely matched comparator, calculated values for the benzyl scaffold systematically exceed those of the corresponding anilide, providing a quantifiable differentiation in a property directly linked to biological performance.

Lipophilicity Structure-Activity Relationship QSAR

Photosynthetic Electron Transport Inhibition

CAS 610320-53-1 belongs to a well-defined class of N-benzylsalicylamides with demonstrated activity as photosynthetic electron transport (PET) inhibitors. In a stringent head-to-head series, the structurally analogous 3,5-dibromo-N-(4-chlorobenzyl)-2-hydroxybenzamide achieved an IC50 of 2.6 μmol/L against PET in spinach chloroplasts, a potency comparable to the commercial herbicide Diuron (IC50 = 1.9 μmol/L) [1]. The QSAR model confirms that 3,5-dihalogen substitution on the acyl moiety is a key contributor to high potency; the chlorine analog is predicted to exhibit similar activity within the active range of the series (IC50: 2.0 to 425.3 μmol/L). This contrasts with the N-phenyl analog CAS 1151-51-5, which is not reported as a PET inhibitor.

Herbicide Discovery Photosynthesis Inhibition Spinach Chloroplasts

Antifungal Activity: N-(4-Chlorobenzyl) Pharmacophore

A focused library of 65 N-benzylsalicylamide derivatives was tested against eight human pathogenic fungi. The study explicitly identified N-(4'-chlorobenzyl) salicylamides as a subset exhibiting relatively high in vitro antifungal activity, with the most efficient derivatives achieving MIC values ≤ 7.8 μmol/L against Trichophyton mentagrophytes [1]. This provides direct evidence that the 4-chlorobenzyl substituent—the defining feature of CAS 610320-53-1—is an activity-enabling structural motif. Without this N-benzyl linker, the N-phenyl analog CAS 1151-51-5 is not represented within this activity cluster.

Antifungal Screening Medical Mycology Microdilution Assay

Kinase Selectivity vs. N-Phenyl Analog

The N-phenyl analog CAS 1151-51-5 has reported inhibitory activity against Onchocerca volvulus chitinase (IC50 = 12,400 nM) and Bacillus subtilis sporulation kinase A (IC50 = 185,000 nM), as curated in BindingDB [1]. These activities are in the micromolar range, indicating weak binding. CAS 610320-53-1, with its distinct N-benzyl substitution, is expected to exhibit a differentiated kinase selectivity profile due to altered hydrogen-bonding capacity and steric demand of the benzyl group. While direct head-to-head data is not available, the structural divergence is sufficient to predict non-overlapping inhibitory fingerprints, a critical consideration for chemical biology probe selection.

Enzyme Inhibition Chitinase Sporulation Kinase BindingDB

Key Applications of 3,5-Dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide


Herbicide SAR Targeting Photosystem II

The compound's N-benzylsalicylamide scaffold has been validated as a potent inhibitor of photosynthetic electron transport (PET), with close structural analogs showing IC50 values competitive with Diuron (1.9 μmol/L). Research teams developing novel herbicides can use CAS 610320-53-1 as a core scaffold for systematic SAR exploration, leveraging the established QSAR model linking lipophilicity and Hammett constants to PET inhibitory activity. This application is not accessible with the N-phenyl analog, which lacks reported PET inhibition [1].

Antifungal Hit-to-Lead for Filamentous Fungi

The N-(4-chlorobenzyl) moiety is explicitly identified as an activity-enabling feature for antifungal potency against Trichophyton mentagrophytes and Aspergillus fumigatus. Derivative libraries based on CAS 610320-53-1 can be screened with confidence that the core substitution pattern falls within the most active subclass. A baseline MIC of ≤ 7.8 μmol/L against T. mentagrophytes provides a benchmark for analog potency improvements in medical mycology programs [2].

Chitinase Chemical Probe Development

The N-phenyl analog demonstrates weak but measurable inhibition of nematode chitinase (IC50 12.4 μM). Given the differential target engagement expected from the N-benzyl topology, CAS 610320-53-1 should be prioritized as a complementary chemical probe to map the steric tolerance of the chitinase active site, potentially revealing selectivity determinants not observable with the anilide series [3].

QSAR Model Building with Halogenated Benzamides

The compound's well-defined substitution pattern and membership in a 61- to 66-compound series with published biological data make it an ideal datapoint for expanding QSAR training sets. The specific 3,5-dichloro substitution, coupled with the 4-chlorobenzyl group, fills a critical factorial design space between dibromo and monochloro analogs, improving model predictive power for lipophilicity-driven activity models [1].

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